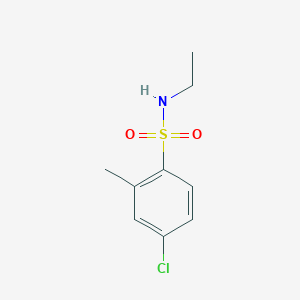
4-Chloro-N-ethyl-2-methylbenzene-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-N-ethyl-2-methylbenzene-1-sulfonamide is an organic compound characterized by the presence of a sulfonamide group attached to a benzene ring substituted with a chlorine atom, an ethyl group, and a methyl group. This compound is a white crystalline solid that is stable under standard conditions. It is primarily used as an intermediate in organic synthesis and in the production of biologically active compounds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-ethyl-2-methylbenzene-1-sulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with N-ethyl-2-methylaniline under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified by recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures consistent product quality and scalability.
化学反应分析
Types of Reactions
4-Chloro-N-ethyl-2-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom on the benzene ring can be replaced by nucleophiles such as hydroxide ions, leading to the formation of phenol derivatives.
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, to introduce additional substituents.
Reduction: The sulfonamide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Electrophilic Aromatic Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed
Nucleophilic Substitution: Phenol derivatives.
Electrophilic Aromatic Substitution: Nitro, sulfo, or halogen-substituted benzene derivatives.
Reduction: Corresponding amines.
科学研究应用
4-Chloro-N-ethyl-2-methylbenzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its sulfonamide group.
Medicine: Investigated for its potential as a pharmacophore in the development of antimicrobial and anti-inflammatory agents.
Industry: Utilized in the production of dyes, agrochemicals, and other specialty chemicals.
作用机制
The mechanism of action of 4-Chloro-N-ethyl-2-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can act as a competitive inhibitor of enzymes that utilize similar substrates, thereby blocking the enzyme’s activity. This inhibition can disrupt metabolic pathways and cellular processes, leading to the desired biological effect.
相似化合物的比较
4-Chloro-N-ethyl-2-methylbenzene-1-sulfonamide can be compared with other sulfonamide derivatives, such as:
4-Chloro-N-methylbenzene-1-sulfonamide: Similar structure but with a methyl group instead of an ethyl group, leading to different physicochemical properties and reactivity.
4-Chloro-N-ethylbenzene-1-sulfonamide: Lacks the methyl group, resulting in different steric and electronic effects.
4-Chloro-N-ethyl-2-methylbenzenesulfonamide: Similar structure but with different substitution patterns on the benzene ring, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
属性
分子式 |
C9H12ClNO2S |
|---|---|
分子量 |
233.72 g/mol |
IUPAC 名称 |
4-chloro-N-ethyl-2-methylbenzenesulfonamide |
InChI |
InChI=1S/C9H12ClNO2S/c1-3-11-14(12,13)9-5-4-8(10)6-7(9)2/h4-6,11H,3H2,1-2H3 |
InChI 键 |
CBJSQBYVNKJTBX-UHFFFAOYSA-N |
规范 SMILES |
CCNS(=O)(=O)C1=C(C=C(C=C1)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


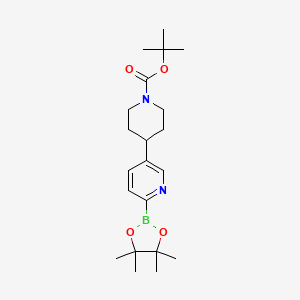

![(1R,1'S,4S)-6'-bromo-4-methoxy-5''-methyl-3'H-dispiro[cyclohexane-1,2'-indene-1',2''-imidazol]-4''-amine ((1R,4S)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate](/img/structure/B13333721.png)


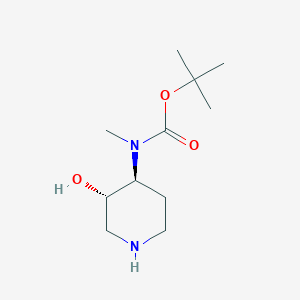
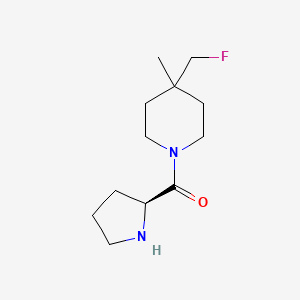
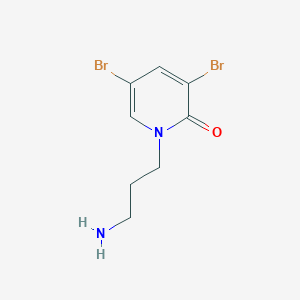
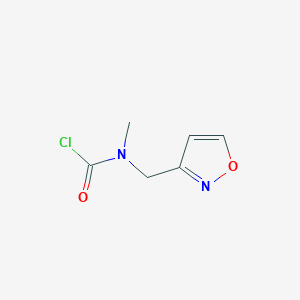
![Ethyl 2-amino-5-methyl-7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B13333780.png)


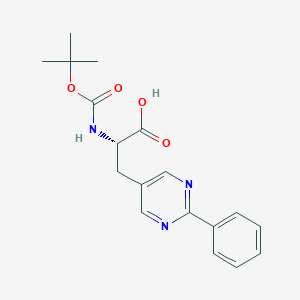
![(R)-8-(tert-Butoxycarbonyl)-3,3-difluoro-8-azaspiro[4.5]decane-1-carboxylic acid](/img/structure/B13333801.png)
